molecular formula C10H22O4S2 B11068629 1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol CAS No. 5328-49-4

1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol

Cat. No.: B11068629
CAS No.: 5328-49-4
M. Wt: 270.4 g/mol
InChI Key: MKFOCLXLRFQETN-UHFFFAOYSA-N
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Description

1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol (CAS 5328-49-4) is a high-purity chemical intermediate featuring a dithioacetal group and four hydroxyl groups, making it a versatile chiral building block. Its molecular formula is C10H22O4S2, with a molecular weight of 270.4 g/mol and an estimated LogP of 0.3, indicating balanced hydrophilicity and lipophilicity . The compound's key research value lies in its role as a protected sugar derivative, specifically a 1,1-bis(ethylthio) derivative of a hexane tetrol, which is instrumental in the synthesis of complex natural products and pharmaceuticals . A primary application is its use as a critical precursor in the synthesis of pteridine derivatives, such as the drug sapropterin, which is used therapeutically . The mechanism of action for this compound in syntheses typically involves its use as a masked carbonyl equivalent; the dithioacetal group can be selectively deprotected under acidic conditions to regenerate an aldehyde functionality, while the multiple stereocenters guide subsequent asymmetric transformations . This makes it particularly valuable for the preparation of carbon-diminished aldose compounds, which are challenging to access by other means . Supplied with a minimum purity of 99%, this product is intended for research and development purposes in laboratory settings only . It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4S2/c1-4-15-10(16-5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFOCLXLRFQETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(C(C(C(C)O)O)O)O)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6748-70-5, 5328-49-4
Record name Rhamnose, L-
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Record name NSC1955
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Record name 1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol
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Preparation Methods

Acid-Catalyzed Thioacetal Formation

The primary method for synthesizing this compound involves the reaction of L-rhamnose with ethanethiol under acidic conditions. The process exploits the nucleophilic substitution mechanism at the anomeric carbon, replacing the hydroxyl group with ethylthio groups. A typical procedure includes:

  • Dissolving L-rhamnose in anhydrous ethanol or methanol.

  • Adding ethanethiol in stoichiometric excess (2.5–3.0 equivalents) to ensure complete conversion.

  • Introducing a Lewis acid catalyst, such as HCl or H₂SO₄ , at concentrations of 0.1–0.5 M.

  • Refluxing the mixture at 50–70°C for 12–24 hours under inert atmosphere.

The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the thioacetal. Yields typically range from 60% to 85%, depending on the purity of starting materials and reaction time.

Solvent-Free Mechanochemical Synthesis

Recent advances highlight solvent-free methods using mechanochemical activation (e.g., ball milling). This approach reduces environmental impact and improves reaction efficiency:

  • L-rhamnose and ethanethiol are mixed with a catalytic amount of p-toluenesulfonic acid (PTSA) .

  • The mixture is subjected to high-energy ball milling at 30 Hz for 2–4 hours.

  • Purification involves washing with cold water to remove unreacted thiol and acid.

This method achieves comparable yields (70–80%) while reducing reaction times to under 5 hours.

Reaction Mechanism and Stereochemical Considerations

The formation of this compound proceeds via hemithioacetal intermediates. Key steps include:

  • Protonation of the anomeric hydroxyl group by the acid catalyst, generating an oxocarbenium ion.

  • Nucleophilic attack by ethanethiol at the anomeric carbon, forming a thiohemiacetal.

  • Second thiol attack to displace the remaining hydroxyl group, yielding the dithioacetal.

The stereochemistry at the anomeric carbon (C1) is locked in the β-configuration due to the bulky ethylthio groups, preventing mutarotation. This stereochemical rigidity is confirmed by ¹³C NMR , which shows a distinct signal at δ 85–90 ppm for the anomeric carbon.

Optimization Strategies for Improved Yield

Stoichiometric Adjustments

  • Ethanethiol excess : Increasing the thiol-to-sugar ratio to 3:1 enhances conversion but requires careful post-reaction purification to remove residual thiol.

  • Catalyst loading : Higher acid concentrations (0.5 M HCl) accelerate the reaction but risk sugar decomposition. A balance is achieved at 0.3 M.

Temperature and Time Profiling

  • Low-temperature reactions (25–40°C) favor selectivity but require extended times (48+ hours).

  • High-temperature reactions (70°C) achieve completion in 12 hours but may produce side products like ethyl sulfide .

Analytical Characterization

Post-synthesis characterization employs:

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (t, 6H, CH₂CH₃), 2.75 (q, 4H, SCH₂), 3.50–4.10 (m, 4H, C2–C5 OH), 5.30 (s, 1H, C1).

  • FTIR : Peaks at 3350 cm⁻¹ (O-H stretch), 2550 cm⁻¹ (S-H stretch, residual thiol), and 1050 cm⁻¹ (C-S bond).

  • Mass spectrometry : ESI-TOF confirms the molecular ion at m/z 271.1 [M+H]⁺.

Industrial-Scale Production Challenges

Scaling up the synthesis introduces challenges:

  • Thiol odor control : Ethanethiol’s strong odor necessitates closed systems and scrubbers.

  • Waste management : Acidic byproducts require neutralization before disposal.

  • Crystallization difficulties : The product’s high solubility in polar solvents complicates isolation. Industrial processes often use anti-solvent crystallization with acetone or ethyl acetate.

Comparative Analysis of Synthetic Methods

ParameterAcid-CatalyzedMechanochemical
Yield (%)60–8570–80
Time (h)12–242–4
Solvent UseHighNone
Energy EfficiencyModerateHigh

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydroxyl groups can be reduced to alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkanes.

    Substitution: Alkyl halides, ethers.

Scientific Research Applications

Pharmaceuticals

1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol has garnered attention for its potential as a pharmaceutical agent. Its structural characteristics suggest several avenues for drug development:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens. The presence of hydroxyl groups may enhance interaction with biological targets.
  • Enzyme Inhibition : Given its structural analogies to known enzyme inhibitors, it could potentially inhibit specific enzymes linked to diseases such as diabetes and tuberculosis .

Chemical Synthesis

This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations:

  • Synthesis of Derivatives : The hydroxyl groups can be modified to create esters or ethers, expanding the range of available compounds for research and industrial applications.
  • Cross-Coupling Reactions : The ethylsulfanyl groups may participate in cross-coupling reactions to form more complex molecules .

Materials Science

Research into the material properties of this compound indicates potential uses in the development of new materials:

  • Polymer Chemistry : Incorporation into polymer matrices could improve mechanical properties or introduce specific functionalities.
  • Nanotechnology : Its unique structure may allow it to be used in the synthesis of nanoparticles or nanocomposites with tailored properties .

Case Study 1: Antimicrobial Efficacy

A study exploring the antimicrobial properties of sulfur-containing compounds indicated that derivatives similar to this compound exhibited significant activity against Mycobacterium tuberculosis. This suggests that further investigation into this compound could yield effective treatments for drug-resistant strains .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors has highlighted the potential of compounds with similar structures to inhibit sodium-dependent glucose transporters (SGLT). Given the structural parallels with known inhibitors in this category, this compound may also exhibit similar inhibitory effects .

Mechanism of Action

The mechanism of action of 1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol involves its interaction with molecular targets through its hydroxyl and ethylsulfanyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 1,1-Bis(ethylsulfonyl)hexane-2,3,4,5-tetrol
  • Key Difference : Sulfonyl (-SO₂-) groups replace sulfanyl (-S-) groups.
  • This may enhance solubility in polar solvents and alter biological activity .
(b) Hexane-1,2,5,6-tetrol
  • Key Difference : Lacks sulfanyl groups; hydroxyl groups at positions 1, 2, 5, and 4.
  • Applications: Used as a biobased building block for sustainable polymers and catalytic materials (e.g., functionalized with Au/Pd nanoparticles for chemoselective reductions) .
  • Reactivity : The absence of sulfur groups reduces hydrophobicity, favoring applications in aqueous-phase catalysis or green chemistry.
(c) (2S,3S,4S,5S)-1-(Pyrrolidin-1-ylimino)hexane-2,3,4,5-tetrol
  • Key Difference: Pyrrolidin-1-ylimino group replaces ethylsulfanyl groups.
  • NMR data (δ 130.68 ppm for C=N) confirm distinct electronic environments .

Structural and Stereochemical Comparisons

Compound Functional Groups Key Features Potential Applications
1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol -SH, -OH Amphiphilic; possible thiol-mediated redox activity Drug delivery, polymer additives
3,3,3’,3’-Tetramethyl-1,1’-spirobisindane-5,5’,6,6’-tetrol -OH, spirocyclic framework Rigid 3D structure; high surface area (SA: 491–582 m²/g) Microporous materials, gas storage
Chlorhexidine Acetate Biguanide, hexane chain Antimicrobial; disrupts microbial membranes Disinfectants, antiseptics

Physicochemical Properties

  • Solubility : Ethylsulfanyl groups enhance lipid solubility compared to purely hydroxylated analogs (e.g., hexane-1,2,5,6-tetrol), broadening compatibility with organic solvents.
  • Stability : Sulfanyl groups are prone to oxidation, unlike sulfonyl derivatives, necessitating stabilizers for long-term storage .

Biological Activity

1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol is a sulfur-containing organic compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H22O4S2
  • Molecular Weight : 270.4 g/mol
  • IUPAC Name : (2S,3S,4R,5R)-1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol
  • CAS Number : 6748-70-5

The biological activity of this compound is primarily attributed to its sulfur-containing groups. These groups can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. This interaction suggests a role in modulating various biochemical pathways related to sulfur metabolism and enzymatic functions.

Biological Activity Overview

The compound has shown promise in several areas of biological research:

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have highlighted the efficacy of related sulfanyl compounds against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated significant inhibition zones against pathogens such as Bacillus cereus and Staphylococcus aureus .

Antiproliferative Activity

The antiproliferative effects of sulfur-containing compounds have been explored in cancer research. For example, studies on structurally related compounds have shown inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest through interactions with cellular signaling pathways .

Case Studies

Several studies provide insights into the biological activities associated with similar compounds:

  • Antimicrobial Efficacy : A study on hexane leaf extracts revealed that related compounds exhibited notable antimicrobial activity against a range of human pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.625 mg/mL to 1.25 mg/mL for various bacterial strains .
  • Antiproliferative Effects : In a bioassay-guided fractionation study involving plant extracts containing sulfur compounds, significant antiproliferative activity was observed against several human cancer cell lines (IC50 values ranging from 37.9 µM to 71.9 µM). This suggests a potential therapeutic application for similar sulfanyl derivatives .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved EffectsReference
AntimicrobialSulfanyl derivativesInhibition zones up to 29 mm against Bacillus cereus
AntiproliferativeSulfur-containing extractsIC50 values ranging from 37.9 µM to 71.9 µM against cancer cell lines
Enzymatic InhibitionVarious sulfanyl compoundsModulation of enzyme activity through covalent bonding

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural integrity of 1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and DEPT-135 for stereochemical analysis) to verify the hexane backbone and ethylsulfanyl substituents. FT-IR can identify hydroxyl (-OH) and thioether (C-S-C) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. Cross-reference spectral data with computational predictions (e.g., DFT-based simulations) for unresolved stereocenters .

Q. How should researchers safely handle this compound given incomplete toxicological data?

  • Methodological Answer : Follow hazard mitigation protocols for structurally analogous polyols and thioethers:
  • Use fume hoods and glove boxes to minimize inhalation/contact risks .
  • Wear nitrile gloves , chemical-resistant aprons , and eye protection (goggles or face shields) .
  • Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation, and maintain temperatures below 4°C for long-term stability .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and mixed systems (e.g., ethanol/water gradients). Monitor crystallization via polarized light microscopy to assess crystal purity. For thioether stability, avoid halogenated solvents (e.g., chloroform) that may induce decomposition .

Advanced Research Questions

Q. How can computational chemistry resolve contradictory data on the stereoelectronic effects of ethylsulfanyl groups in this compound?

Q. What experimental strategies address discrepancies in reported thermal stability during DSC (Differential Scanning Calorimetry) studies?

  • Methodological Answer : Design a multivariate experiment :
  • Vary heating rates (1–20°C/min) to detect kinetic vs. thermodynamic decomposition pathways .
  • Couple DSC with TGA-MS to correlate mass loss with endothermic/exothermic events.
  • Perform isothermal stability tests at critical temperatures (e.g., 100–150°C) under inert vs. oxidative atmospheres .

Q. How can the compound’s reactivity with oxidizing agents be systematically evaluated for synthetic applications?

  • Methodological Answer : Conduct kinetic studies using stopped-flow techniques with controlled additions of oxidizing agents (e.g., H₂O₂, mCPBA). Monitor reaction progress via UV-Vis spectroscopy (for chromophore formation) or ESI-MS for intermediate trapping. Compare results with computational predictions of oxidation potentials .

Data Contradiction & Validation

Q. How should researchers reconcile conflicting HPLC purity assessments from different laboratories?

  • Methodological Answer : Standardize protocols:
  • Use certified reference columns (e.g., C18 with 5µm particle size) and identical mobile phases (e.g., acetonitrile/water with 0.1% formic acid).
  • Calibrate detectors (UV/ELSD) with a validated external standard.
  • Perform interlaboratory cross-validation using blinded samples to isolate instrument-specific biases .

Experimental Design

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :
  • Optimize stoichiometry via DoE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst loading).
  • Use in situ monitoring (e.g., ReactIR) to track intermediate formation.
  • Validate synthetic routes with isotopic labeling (e.g., ¹³C-enriched precursors) to confirm mechanistic pathways .

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